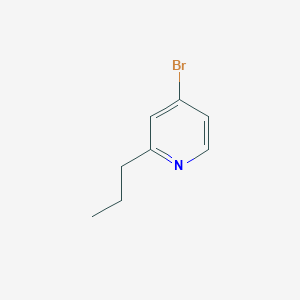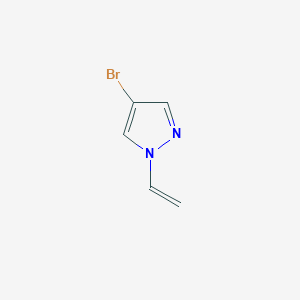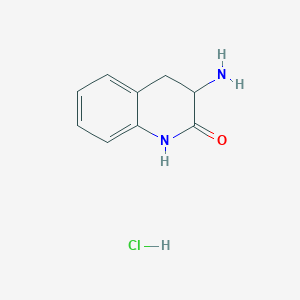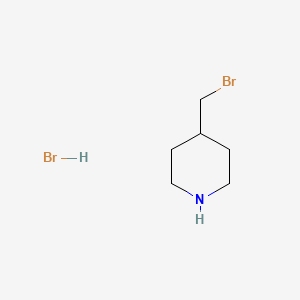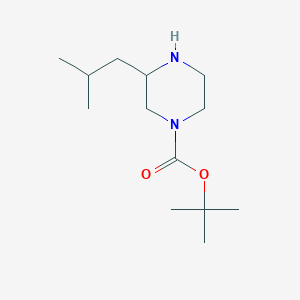
2-(But-3-en-1-il)anilina
Descripción general
Descripción
2-(But-3-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a but-3-en-1-yl group attached to the second position of the aniline ring
Aplicaciones Científicas De Investigación
2-(But-3-en-1-yl)aniline has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyaniline derivatives, which are electrically conductive polymers with applications in sensors and electronic devices.
Materials Science: The compound’s derivatives are studied for their potential use in creating films and coatings with specific electrical properties.
Chemical Sensors: Thin polymer films derived from 2-(But-3-en-1-yl)aniline exhibit high sensitivity to moisture and ammonia, making them useful in sensor technology.
Mecanismo De Acción
Target of Action
It’s worth noting that aniline derivatives have been used in the synthesis of new polyaniline derivatives . These polyaniline derivatives have been used in the creation of chemical sensors .
Mode of Action
For instance, they have been used in the polymerization process to create new polyaniline derivatives .
Biochemical Pathways
Aniline derivatives have been known to play a role in the synthesis of polymers . The resulting polymers have been used in the creation of chemical sensors .
Result of Action
Aniline derivatives have been used in the synthesis of new polyaniline derivatives . These derivatives have been used in the creation of chemical sensors, indicating their potential utility in this area .
Action Environment
It’s worth noting that the properties of aniline derivatives can be influenced by various factors, including the presence of other chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-(methoxymethyl)aniline with allylmagnesium bromide in tetrahydrofuran under an inert atmosphere at temperatures ranging from 0 to 20 degrees Celsius for 24 hours .
Industrial Production Methods: While specific industrial production methods for 2-(But-3-en-1-yl)aniline are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 2-(But-3-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.
Comparación Con Compuestos Similares
2-(1-Methylbut-2-en-1-yl)aniline: This compound has a similar structure but with a methyl group attached to the butenyl chain.
2-Cyclopent-2-en-1-ylphenylamine: Another derivative with a cyclopentyl group instead of the butenyl chain.
Uniqueness: 2-(But-3-en-1-yl)aniline is unique due to the specific electronic and steric effects imparted by the but-3-en-1-yl group. These effects influence the polymerization behavior and the properties of the resulting polymers, making it distinct from other aniline derivatives .
Propiedades
IUPAC Name |
2-but-3-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBXYMLWNNXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-97-8 | |
| Record name | 2-(but-3-en-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





